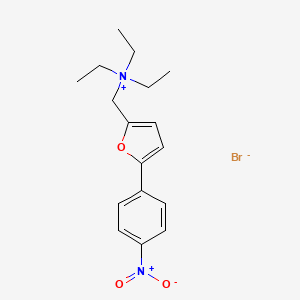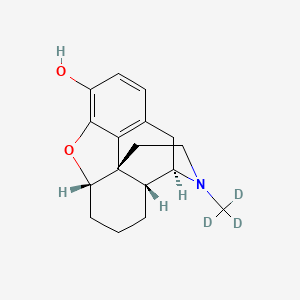
Desomorphine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desomorphine-d3 is a deuterium-labeled analogue of desomorphine, a semi-synthetic opioid known for its potent analgesic and sedative effects. Desomorphine, also known by its street name “Krokodil,” is derived from morphine and is significantly more potent. This compound is primarily used as an internal standard in analytical chemistry, particularly in forensic and clinical toxicology .
Preparation Methods
The synthesis of desomorphine-d3 typically starts from codeine. The process involves several steps:
Conversion of Codeine to α-Chlorocodide: Codeine is treated with thionyl chloride to produce α-chlorocodide.
Reduction: α-Chlorocodide undergoes catalytic reduction to form dihydrodesoxycodeine.
Demethylation: Dihydrodesoxycodeine is then demethylated to yield desomorphine.
For the deuterium-labeled version, deuterium is introduced during the synthesis process to replace specific hydrogen atoms, resulting in this compound .
Chemical Reactions Analysis
Desomorphine-d3, like its non-labeled counterpart, undergoes various chemical reactions:
Oxidation: Desomorphine can be oxidized to form desomorphine-N-oxide.
Reduction: It can be reduced to form dihydrodesomorphine.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Hydrolysis: Desomorphine-glucuronide can be hydrolyzed to release free desomorphine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .
Scientific Research Applications
Desomorphine-d3 is widely used in scientific research, particularly in the following areas:
Clinical Toxicology: It is used to monitor drug use and facilitate treatment strategies for opioid abuse.
Pharmacokinetics: Studies on the metabolic fate of desomorphine in vivo and in vitro often use this compound to track the compound’s behavior in biological systems.
Analytical Chemistry: This compound is used to develop and validate analytical methods for detecting desomorphine in various matrices.
Mechanism of Action
Desomorphine-d3, like desomorphine, exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic and sedative effects. The binding of desomorphine to these receptors inhibits the release of neurotransmitters, resulting in reduced pain perception and sedation .
Comparison with Similar Compounds
Desomorphine-d3 is structurally similar to other opioids such as morphine and heroin. it is unique in its potency and rapid onset of action. Compared to morphine, desomorphine is approximately ten times more potent and has a shorter duration of action . Similar compounds include:
Morphine: A naturally occurring opioid with potent analgesic effects.
Heroin: A semi-synthetic opioid derived from morphine, known for its high potency and rapid onset.
Hydromorphone: A hydrogenated ketone of morphine, used medically for pain relief.
Desomorphine’s unique structure, with the absence of the hydroxyl group at C6 and saturation of the C7-C8 double bond, contributes to its increased potency and distinct pharmacological profile .
Properties
CAS No. |
1354573-64-0 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
274.37 g/mol |
IUPAC Name |
(4R,4aR,7aS,12bS)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C17H21NO2/c1-18-8-7-17-11-3-2-4-14(17)20-16-13(19)6-5-10(15(16)17)9-12(11)18/h5-6,11-12,14,19H,2-4,7-9H2,1H3/t11-,12+,14-,17+/m0/s1/i1D3 |
InChI Key |
LNNWVNGFPYWNQE-ACBFFUFASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3CCC4 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


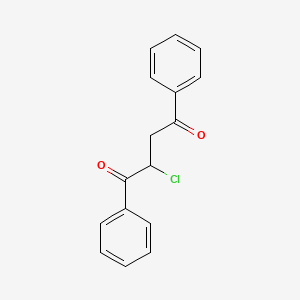
![Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate](/img/structure/B15074403.png)
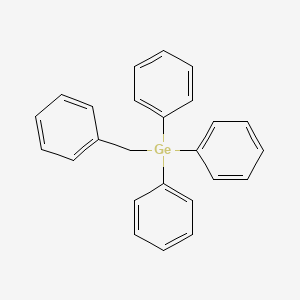

![Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]-](/img/structure/B15074436.png)
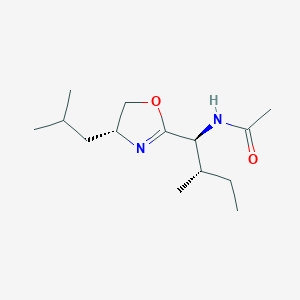
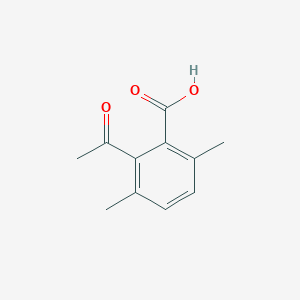
![2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B15074445.png)
![3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide](/img/structure/B15074449.png)
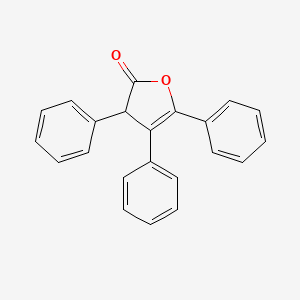
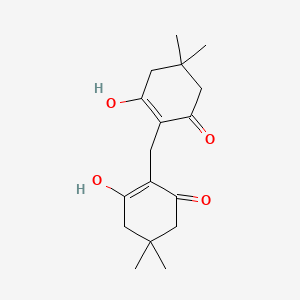
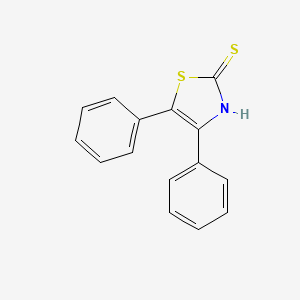
![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)
